molecular formula C11H13N7OS B11474649 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide

Cat. No.: B11474649
M. Wt: 291.34 g/mol
InChI Key: NNHWWRXYZSDBRX-UHFFFAOYSA-N
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Description

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide is a complex organic compound featuring a triazole ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized through the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation . The pyrrole ring is then introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with a suitable pyrrole derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, the triazole ring can act as a competitive inhibitor of certain enzymes, disrupting their normal function. The compound may also interact with cellular pathways, leading to changes in cell behavior or viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide is unique due to its dual-ring structure, combining both triazole and pyrrole rings.

Properties

Molecular Formula

C11H13N7OS

Molecular Weight

291.34 g/mol

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide

InChI

InChI=1S/C11H13N7OS/c1-5-6(2)14-9(7(5)3-12)15-8(19)4-20-11-16-10(13)17-18-11/h14H,4H2,1-2H3,(H,15,19)(H3,13,16,17,18)

InChI Key

NNHWWRXYZSDBRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)NC(=O)CSC2=NNC(=N2)N)C

Origin of Product

United States

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